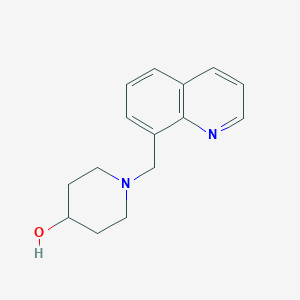
1-(Quinolin-8-ylmethyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Quinolin-8-ylmethyl)piperidin-4-ol, also known as QMPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QMPO is a synthetic compound that belongs to the class of piperidine derivatives and has a quinoline moiety attached to it.
Mecanismo De Acción
The exact mechanism of action of 1-(Quinolin-8-ylmethyl)piperidin-4-ol is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor, which can increase the levels of acetylcholine in the brain. This can improve cognitive function and memory. 1-(Quinolin-8-ylmethyl)piperidin-4-ol has also been shown to have antioxidant properties, which can protect against oxidative stress and prevent neuronal damage.
Biochemical and physiological effects:
In addition to its neuroprotective effects, 1-(Quinolin-8-ylmethyl)piperidin-4-ol has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the brain. 1-(Quinolin-8-ylmethyl)piperidin-4-ol can also improve mitochondrial function and increase ATP production, which can improve cellular energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(Quinolin-8-ylmethyl)piperidin-4-ol is its high yield and purity, which makes it suitable for use in lab experiments. 1-(Quinolin-8-ylmethyl)piperidin-4-ol is also stable and can be stored for long periods of time. However, one limitation of 1-(Quinolin-8-ylmethyl)piperidin-4-ol is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(Quinolin-8-ylmethyl)piperidin-4-ol. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. 1-(Quinolin-8-ylmethyl)piperidin-4-ol may also have applications in the treatment of cancer, as it has been shown to have anti-tumor properties. Further research is needed to fully understand the mechanism of action of 1-(Quinolin-8-ylmethyl)piperidin-4-ol and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(Quinolin-8-ylmethyl)piperidin-4-ol involves the reaction of 8-chloroquinoline with piperidine-4-ol in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then treated with formaldehyde to yield 1-(Quinolin-8-ylmethyl)piperidin-4-ol. The yield of 1-(Quinolin-8-ylmethyl)piperidin-4-ol is typically high, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-(Quinolin-8-ylmethyl)piperidin-4-ol has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(Quinolin-8-ylmethyl)piperidin-4-ol has been shown to have neuroprotective effects and can prevent the formation of amyloid beta plaques, which are characteristic of Alzheimer's disease. 1-(Quinolin-8-ylmethyl)piperidin-4-ol has also been shown to increase dopamine levels in the brain, which can be beneficial in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
1-(quinolin-8-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-14-6-9-17(10-7-14)11-13-4-1-3-12-5-2-8-16-15(12)13/h1-5,8,14,18H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFSITBAQCQHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-8-ylmethyl)piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

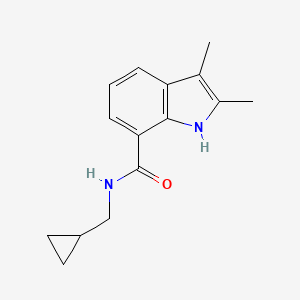
![3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B7540111.png)
![Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7540117.png)
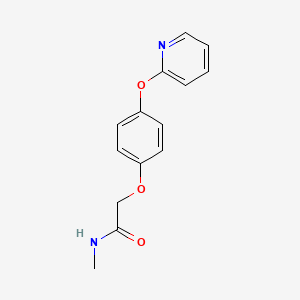
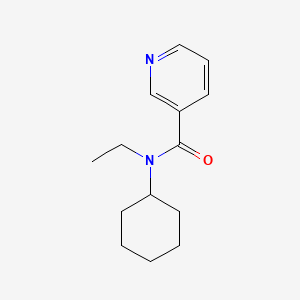
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7540141.png)
![[4-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7540147.png)
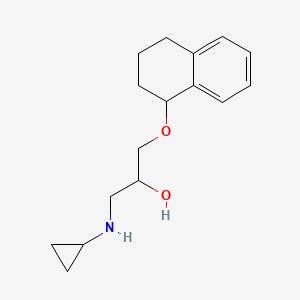
![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)

![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)